2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine
Overview
Description
2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine (2C5PCP) is an organic compound belonging to the class of pyridine derivatives. It is an important building block in organic synthesis and is widely used in pharmaceutical, agrochemical, and industrial applications. 2C5PCP is a versatile platform molecule that has been used in the synthesis of a wide range of compounds, including drugs, agrochemicals, and other industrial chemicals. In addition, 2C5PCP has been studied for its potential medicinal applications, including its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent.
Scientific Research Applications
Pharmacological Properties
2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine has been explored in the context of pharmacology and medicinal chemistry. One study discusses FAUC 213, a derivative of this compound, which exhibits atypical antipsychotic properties. This compound was tested in various behavioral and neurochemical models to investigate its antipsychotic properties. The study found significant effects in reducing amphetamine-induced locomotor hyperactivity and restoring prepulse inhibition disrupted by apomorphine, suggesting potential utility in treating disorders like schizophrenia without causing significant extrapyramidal side effects (Boeckler et al., 2004).
Coordination Chemistry
In coordination chemistry, derivatives of this compound, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been used as ligands. These derivatives are highlighted for their use in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions. The synthesis and complex chemistry of these ligands are significant for their diverse applications (Halcrow, 2005).
Neurobiology
In neurobiology, an experimental drug closely related to this compound has been studied for its effects on long-term potentiation in the hippocampus of rats. This study demonstrated that the compound can significantly increase the degree and duration of long-term potentiation, indicating potential benefits for memory retention and cognitive enhancement (Stäubli et al., 1994).
Corrosion Inhibition
A study focused on the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. This research is crucial in understanding how these derivatives interact at the molecular level and their effectiveness in preventing metal corrosion, which has significant industrial applications (Kaya et al., 2016).
Antitumor Activity
Research has been conducted on bis-indole derivatives, which incorporate a structure similar to this compound. These compounds have shown notable antitumor activity in human cell line screens. The study provides insights into the mechanism of action of these compounds and their potential as anticancer agents (Andreani et al., 2008).
properties
IUPAC Name |
(6-chloropyridin-3-yl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-5-4-9(8-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUHFUYOKPBTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357653 | |
Record name | (6-Chloropyridin-3-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64614-48-8 | |
Record name | (6-Chloropyridin-3-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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